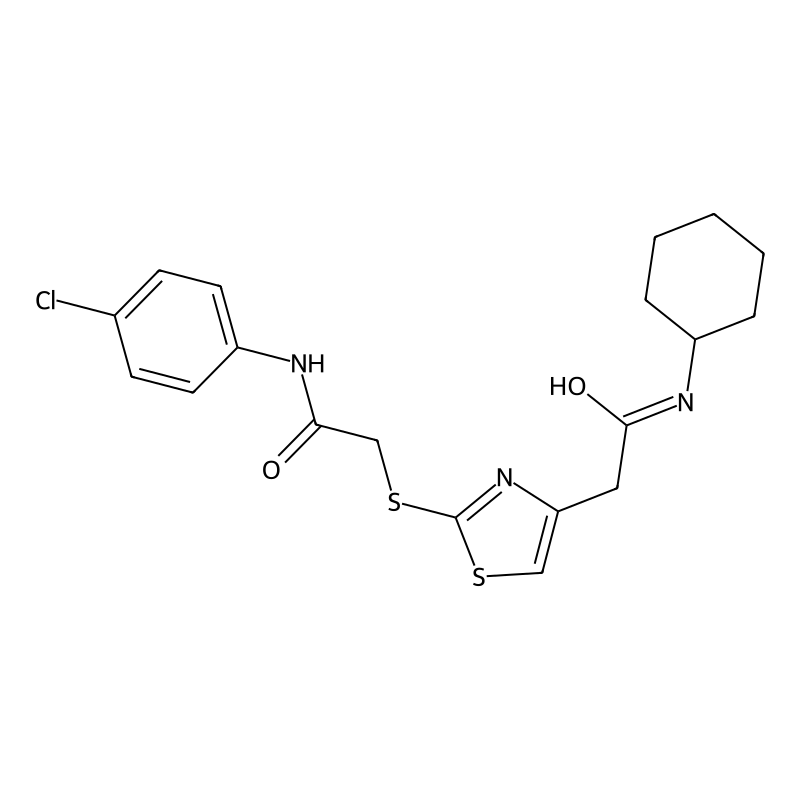N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound featuring a thiazole ring and a chlorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 334.85 g/mol. The compound is characterized by the presence of a thiazole moiety, which is known for its diverse biological activities, and a cyclohexylamino group that enhances its pharmacological properties.
- Nucleophilic substitutions: The thiazole sulfur atom can participate in nucleophilic substitution reactions.
- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
- Reduction: The thiazole ring can be reduced to form derivatives with altered biological activity.
N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibits significant biological activities, particularly in the realm of anti-inflammatory and analgesic effects. Compounds containing thiazole rings have been reported to possess various pharmacological properties, including:
- Anti-inflammatory: Inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway.
- Antimicrobial: Activity against various bacterial strains, attributed to the thiazole moiety.
- Anticancer: Potential to inhibit cancer cell proliferation, particularly through apoptosis induction.
The synthesis of N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions:
- Formation of Thiazole Derivative: Starting from 4-chlorophenyl compounds, thiazole rings can be synthesized via cyclization reactions involving thiourea.
- Introduction of Cyclohexylamine: The cyclohexylamine group is introduced through nucleophilic substitution on an activated carbon center.
- Acetamide Formation: The final step involves coupling the thiazole derivative with an acetamide group under appropriate conditions to yield the target compound.
N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has potential applications in:
- Pharmaceutical Development: As a lead compound for developing new anti-inflammatory and analgesic drugs.
- Research: In studies exploring the mechanisms of action of thiazole derivatives in biological systems.
Interaction studies suggest that this compound may interact with various biological targets, including:
- Cyclooxygenase Enzymes: As a potential inhibitor, it may selectively inhibit COX-2 over COX-1, reducing side effects commonly associated with non-steroidal anti-inflammatory drugs.
- Cellular Receptors: Binding affinity studies can reveal interactions with specific receptors involved in pain and inflammation pathways.
Several compounds share structural similarities with N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)-N-methylacetamide | Simpler structure without thiazole | |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amines | Contains thiophene instead of phenyl | |
| 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide | Chlorinated derivatives with varied biological activity |
The uniqueness of N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide lies in its complex structure combining both thiazole and cyclohexylamine functionalities, which may lead to enhanced pharmacological profiles compared to simpler analogs.








